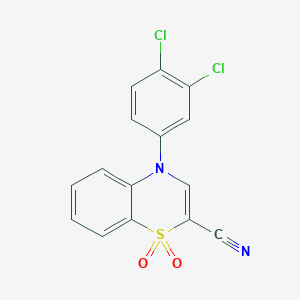

4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

4-(3,4-Dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core substituted with a 3,4-dichlorophenyl group at the 4-position and a nitrile group at the 2-position, with two sulfonyl oxygen atoms at the 1,1-positions. This compound is part of a broader class of 1,4-benzothiazine derivatives investigated for their pharmacological activity, particularly as activators of ATP-sensitive potassium (K(ATP)) channels .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O2S/c16-12-6-5-10(7-13(12)17)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTMXJDIFLMTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the formation of the benzothiazine core. One common approach is the cyclization of 2-aminothiophenol with chloroacetonitrile under acidic conditions. Subsequent chlorination and oxidation steps introduce the dichlorophenyl group and the 1,1-dioxide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The 1,1-dioxide moiety is a result of oxidation reactions.

Reduction: : Reduction of the nitro group to an amine.

Substitution: : Replacement of chlorine atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: : Reducing agents like iron or hydrogen gas are used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of the 1,1-dioxide derivative.

Reduction: : Formation of the corresponding amine derivative.

Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new chemical entities.

Biology

In biological research, 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique properties can enhance the performance of certain products.

Mechanism of Action

The mechanism by which 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzothiazine derivatives are highly dependent on substituents. Below is a detailed comparison with key analogs:

Substituent-Driven Activity in K(ATP) Channel Activation

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas from evidence.

Key Observations:

- Electron-Withdrawing Groups (EWGs) : The 3,4-dichlorophenyl group in the target compound introduces strong EWGs, which may stabilize interactions with the sulfonylurea receptor (SUR1) in K(ATP) channels. This contrasts with 3-methoxyphenyl (electron-donating) in the carboxylate analog, which likely diminishes activity .

- Nitrile vs. Carboxylate : The nitrile group in the target compound and analog 3f enhances cell permeability compared to the carboxylate ester in the methoxyphenyl derivative, critical for intracellular target engagement .

- Halogen Effects : Bromine in the 3-bromophenyl analog increases molecular weight and lipophilicity but may reduce metabolic stability compared to chlorine .

Contrast with Non-Benzothiazine Heterocycles

Hydrochlorothiazide (Benzothiadiazine Derivative)

However, its primary action as a diuretic contrasts sharply with the K(ATP)-activating benzothiazines, underscoring the importance of the benzothiazine scaffold’s substitution pattern .

Research Findings and Implications

- Potency Trends: The 7-chloro-3-isopropylamino analog (3f) demonstrated nanomolar-range efficacy in K(ATP) activation, suggesting that aminoalkyl substituents at the 3-position synergize with the nitrile group for optimal activity .

- Limitations of Bulky Substituents : The 3-bromophenyl and methoxyphenyl analogs lack robust activity data, implying that steric hindrance or reduced electronic compatibility may impair target binding .

- Therapeutic Potential: The target compound’s dichlorophenyl group may offer improved selectivity for pancreatic β-cell K(ATP) channels, making it a candidate for diabetes research .

Biological Activity

4-(3,4-Dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazine core with a dichlorophenyl substituent and a carbonitrile group. Its molecular formula is , which contributes to its unique biological interactions.

Anticancer Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, a study reported that certain benzothiazine derivatives showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin (DOX) . The mechanism involves binding to DNA and inhibiting topoisomerase II, leading to apoptosis in cancer cells.

Antimicrobial Activity

Benzothiazine derivatives have been explored for their antimicrobial effects. They have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, the compound's ability to inhibit bacterial peptide deformylase suggests potential as an antibacterial agent .

| Activity Type | Target Organisms | Reference |

|---|---|---|

| Antibacterial | Staphylococcus aureus | |

| Antifungal | Aspergillus niger, Aspergillus fumigatus |

Antifungal Activity

The compound has shown promising antifungal properties. Studies indicate that thiazine derivatives can inhibit fungal growth at concentrations as low as 10 µg/mL . This activity is particularly relevant for treating infections caused by common fungal pathogens.

Anti-inflammatory and Other Activities

Benzothiazine derivatives have also been noted for their anti-inflammatory effects. They may modulate inflammatory pathways, thereby reducing symptoms associated with inflammatory diseases. Additionally, some studies suggest potential applications in treating neurodegenerative diseases like Alzheimer's due to their ability to interact with specific brain receptors .

Case Studies

- Anticancer Efficacy : A case study involving the compound BS230 highlighted its selective cytotoxicity towards cancer cells while sparing normal cells. Molecular docking studies confirmed its binding affinity to DNA topoisomerase II .

- Antimicrobial Action : In another study, a series of benzothiazine derivatives were synthesized and tested against various bacterial strains. The results showed significant inhibition of bacterial growth, indicating their potential as new antibiotic agents .

Q & A

Q. What are the standard synthetic routes for 4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, and how are intermediates characterized?

The compound is synthesized via a one-pot cyclization reaction involving 3,4-dichlorophenyl precursors and benzothiazine intermediates. Key steps include sulfonamide formation, nitrile group introduction, and oxidation to achieve the 1,1-dioxide moiety. Intermediate characterization employs thin-layer chromatography (TLC) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity . Final purification typically involves recrystallization from ethanol or acetonitrile to achieve >95% purity.

Q. What in vitro pharmacological assays are used to evaluate this compound’s activity as a KATP channel activator?

Primary assays include patch-clamp electrophysiology on pancreatic β-cells or cardiomyocytes to measure KATP current potentiation. Secondary validation uses fluorescence-based membrane potential assays with diazoxide (a known KATP opener) as a positive control. EC₅₀ values are calculated from dose-response curves, with results cross-validated using radioligand binding studies on SUR1/SUR2 subunits .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Conduct reactions in a fume hood due to potential HCl gas byproducts. Waste containing chlorinated byproducts should be segregated and disposed of via certified hazardous waste protocols. Store the compound in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production of this compound?

Low yields (<50%) during scale-up often arise from incomplete cyclization or oxidation. Strategies include:

- Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Introducing catalytic Pd(OAc)₂ to enhance nitrile group incorporation.

- Employing fractional distillation for solvent recovery (e.g., DMF) to reduce costs .

Q. What structural modifications enhance the compound’s selectivity for pancreatic KATP channels over cardiac isoforms?

Structure-activity relationship (SAR) studies show that replacing the 3,4-dichlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) increases pancreatic β-cell specificity. Conversely, bulkier substituents at the 2-carbonitrile position reduce cardiac SUR2A binding. Computational docking (e.g., AutoDock Vina) helps predict interactions with SUR1 residues (e.g., Lys138, Asp147) .

Q. How should contradictory data on the compound’s tissue-specific efficacy be resolved?

Discrepancies between in vitro (e.g., β-cell assays) and in vivo (e.g., rodent models) results may stem from metabolic instability or off-target effects. Mitigation strategies include:

- Pharmacokinetic profiling (plasma half-life, bioavailability) using LC-MS/MS.

- Co-administering CYP450 inhibitors (e.g., ketoconazole) to assess metabolic pathways .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives?

Single-crystal X-ray diffraction confirms the 1,1-dioxide configuration and dihedral angles between the benzothiazine and dichlorophenyl rings. Dynamic NMR (VT-NMR) detects rotational barriers in solution, while high-resolution mass spectrometry (HRMS) validates molecular formulas of novel analogs .

Data Interpretation and Validation

Q. How can researchers differentiate between isomeric byproducts during synthesis?

Isomeric impurities (e.g., 1,2-benzothiazine vs. 1,4-benzothiazine derivatives) are resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Tandem MS (MS/MS) fragments key ions (e.g., m/z 349.2 for the parent compound) to confirm structural assignments .

Q. What experimental controls are essential for validating the compound’s mechanism of action in KATP activation?

Include glibenclamide (a KATP blocker) to reverse hyperpolarization effects in electrophysiology assays. Use SUR1-knockout cell lines to confirm target specificity. Parallel experiments with structurally unrelated activators (e.g., levcromakalim) help rule off nonspecific ion channel modulation .

Conflict Resolution in Published Data

Q. How should discrepancies in reported EC₅₀ values across studies be addressed?

Variability may arise from differences in cell lines (e.g., INS-1 vs. HEK293-SUR1). Standardize assays using WHO-recommended reference materials and report results with 95% confidence intervals. Meta-analyses of published data can identify outlier methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.